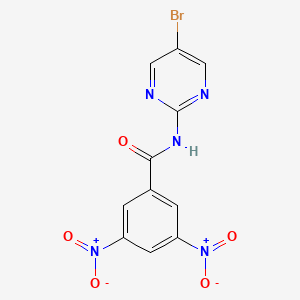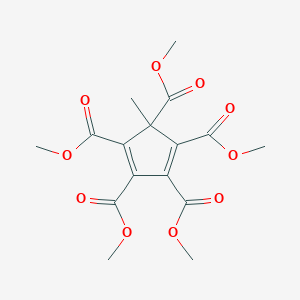![molecular formula C23H26N2S B10883845 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883845.png)
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound with a molecular formula of C23H26N2S This compound features a piperazine ring substituted with a methylsulfanylbenzyl group and a naphthalen-1-ylmethyl group
Métodos De Preparación
The synthesis of 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-methylsulfanylbenzyl)piperazine with 1-bromonaphthalene under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Análisis De Reacciones Químicas
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the naphthyl group or the piperazine ring.
Substitution: The benzyl and naphthyl groups can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group results in the formation of sulfoxides or sulfones, while reduction can lead to the formation of partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to determine its potential therapeutic applications. It may have activity against certain diseases or conditions, although more studies are needed to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine is not fully understood. it is believed to interact with molecular targets through its piperazine ring and aromatic groups. These interactions may involve binding to receptors or enzymes, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-[4-(Methylsulfanyl)benzyl]piperazine: This compound lacks the naphthyl group, making it less complex and potentially less active in certain applications.
1-[4-(Methylsulfanyl)benzyl]-4-(2-naphthylmethyl)piperazine: This is a closely related compound with a similar structure but different substitution pattern on the naphthyl group.
The uniqueness of this compound lies in its combination of the methylsulfanylbenzyl and naphthalen-1-ylmethyl groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H26N2S |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-[(4-methylsulfanylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C23H26N2S/c1-26-22-11-9-19(10-12-22)17-24-13-15-25(16-14-24)18-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-18H2,1H3 |
Clave InChI |
XWKMOTFEZMVVPW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)
![1-Cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10883778.png)
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B10883779.png)
![2-(4-Methoxyphenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10883789.png)

![(4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883801.png)

methanone](/img/structure/B10883815.png)
![(E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883825.png)
![N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)
![1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883850.png)
![4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883863.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
